molecular formula C9H7BrN2O B1302602 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 728864-58-2

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B1302602
CAS No.: 728864-58-2
M. Wt: 239.07 g/mol
InChI Key: UVICLOBRWKMASM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is characterized by a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, forming the imidazo[1,2-a]pyridine core structure. Based on structural analysis of related compounds, the molecular formula would be C₉H₇BrN₂O with a molecular weight of approximately 239.07 grams per mole. The compound features three distinct substituents: a bromine atom providing halogen functionality, a methyl group contributing to steric and electronic properties, and an aldehyde group offering reactive carbonyl chemistry.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions for fused heterocyclic systems. The base name "imidazo[1,2-a]pyridine" indicates the fusion pattern between the five-membered imidazole ring and the six-membered pyridine ring. The numerical descriptors in the name specify the exact positions of substituents: "6-bromo" indicates bromine substitution at the 6-position of the pyridine ring, "2-methyl" denotes methyl substitution at the 2-position of the imidazole ring, and "3-carbaldehyde" specifies the aldehyde functional group at the 3-position.

The structural relationship to documented analogues provides insight into the compound's architecture. The closely related 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, with molecular formula C₈H₅BrN₂O and molecular weight 225.04, demonstrates the core structural framework without the 2-methyl substituent. Similarly, 2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, with formula C₉H₈N₂O, exhibits the methyl and aldehyde substitution pattern without the bromine atom. The combination of these structural features in this compound creates a unique substitution pattern that influences both electronic properties and chemical reactivity.

Crystallographic Characterization and X-ray Diffraction Analysis

Crystallographic studies of related imidazo[1,2-a]pyridine derivatives provide valuable insights into the expected solid-state structure of this compound. Research on similar brominated imidazo[1,2-a]pyridine compounds has revealed characteristic structural parameters and packing arrangements that would likely apply to this compound.

X-ray diffraction analysis of analogous structures demonstrates that imidazo[1,2-a]pyridine systems typically exhibit planar molecular geometries with minimal deviation from planarity across the fused ring system. Studies on 6-bromo-2-methylimidazo[1,2-a]pyridine show that the compound crystallizes with a planar imidazo[1,2-a]pyridine core with deviations less than 0.03 Angstroms from the mean plane. The presence of the bromine substituent introduces significant effects on molecular packing through halogen bonding interactions.

Crystallographic investigations of brominated pyridine derivatives reveal that carbon-bromine bond lengths typically range from 1.905 to 1.920 Angstroms, as observed in related structures. The bromine atom's van der Waals radius and electronegativity contribute to intermolecular interactions that influence crystal packing arrangements. Studies on similar compounds indicate that bromine atoms can participate in halogen bonding interactions with nitrogen atoms in adjacent molecules, creating specific packing motifs in the crystal structure.

The aldehyde functional group at the 3-position would be expected to introduce additional intermolecular interactions through carbonyl oxygen atoms. Related compounds containing aldehyde groups demonstrate hydrogen bonding capabilities and potential for forming dimeric or polymeric structures through carbonyl-hydrogen interactions. The combination of halogen bonding from the bromine atom and hydrogen bonding from the aldehyde group would likely result in a complex three-dimensional network in the crystal structure.

Spectroscopic Fingerprinting (Proton and Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for this compound through analysis of both proton and carbon-13 spectra. Based on spectroscopic data from closely related compounds, characteristic resonances can be predicted for this system.

Proton nuclear magnetic resonance analysis would show distinct signals corresponding to the various hydrogen environments. The aldehyde proton would appear as a characteristic singlet at approximately 9.9 parts per million, consistent with observations for 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde where the aldehyde proton appears at 9.95 parts per million. The methyl group at the 2-position would produce a singlet around 2.4-2.5 parts per million, similar to related 2-methylimidazo[1,2-a]pyridine derivatives. Aromatic protons in the pyridine ring would appear in the 7.0-9.0 parts per million region with characteristic coupling patterns reflecting the substitution pattern.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information through distinct chemical shifts for each carbon environment. The aldehyde carbon would appear as a characteristic downfield signal around 178-179 parts per million, consistent with related compounds. The aromatic carbons would show signals in the 110-150 parts per million range, with the brominated carbon appearing at a characteristic chemical shift reflecting the electronic effects of halogen substitution. The methyl carbon would produce an upfield signal around 14-15 parts per million.

Fourier transform infrared spectroscopy would reveal characteristic absorption bands for the functional groups present in the molecule. The aldehyde carbonyl group would produce a strong absorption around 1680-1720 wavenumbers, typical for aromatic aldehydes. The aromatic carbon-carbon stretching vibrations would appear in the 1450-1600 wavenumber region, while carbon-hydrogen stretching modes would be observed around 2800-3100 wavenumbers. The presence of the bromine substituent would influence the fingerprint region below 1500 wavenumbers.

Ultraviolet-visible spectroscopy would show characteristic absorption patterns reflecting the extended conjugated system of the imidazo[1,2-a]pyridine core. The presence of both electron-withdrawing (bromine, aldehyde) and electron-donating (methyl) substituents would influence the electronic transitions and absorption maxima. Related compounds typically show absorption bands in the 250-350 nanometer region corresponding to π-π* transitions within the aromatic system.

Tautomeric Behavior and Electronic Structure

The electronic structure of this compound is significantly influenced by the electronic effects of its substituents and the inherent properties of the imidazo[1,2-a]pyridine core system. Research on related imidazo[1,2-a]pyridine derivatives has revealed interesting tautomeric phenomena and electronic characteristics that provide insight into this compound's behavior.

Studies on benzoimidazo[1,2-a]cyclopenta[e]pyridine derivatives have demonstrated the occurrence of ring-chain-ring tautomerism in solution, indicating that similar imidazo[1,2-a]pyridine systems can exhibit dynamic equilibria between different structural forms. While the specific tautomeric behavior of this compound has not been directly studied, the presence of the aldehyde group at the 3-position could potentially participate in intramolecular interactions or equilibria.

The electronic structure is characterized by the delocalized π-electron system spanning the fused bicyclic framework. The bromine atom at the 6-position acts as an electron-withdrawing substituent through its inductive effect while also providing electron density through resonance interactions. This dual electronic character influences the overall electron distribution within the molecule and affects reactivity patterns. The methyl group at the 2-position provides electron density through hyperconjugation and inductive donation, creating an electron-rich region that contrasts with the electron-deficient areas near the bromine and aldehyde substituents.

The aldehyde functional group at the 3-position significantly impacts the electronic structure through its strong electron-withdrawing character. The carbonyl group creates a region of positive electrostatic potential that can participate in intermolecular interactions and influences the compound's chemical reactivity. Computational studies on related compounds suggest that the aldehyde group can engage in intramolecular interactions with the nitrogen atoms in the imidazo[1,2-a]pyridine system, potentially affecting conformational preferences and electronic distribution.

Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-6-8(5-13)12-4-7(10)2-3-9(12)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVICLOBRWKMASM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373720
Record name 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728864-58-2
Record name 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Microwave-Assisted Synthesis Using 2-Bromomalonaldehyde

  • Reactants: 6-bromo-2-aminopyridine and 2-bromomalonaldehyde
  • Solvent: Ethanol and water mixture (1:1 v/v)
  • Conditions: Microwave irradiation at 110 °C for 10 minutes under inert atmosphere (argon)
  • Procedure:
    • Dissolve 0.208 g (1.2 mmol) of 6-bromo-2-aminopyridine and 0.272 g (1.8 mmol) of 2-bromomalonaldehyde in 2 mL of ethanol/water.
    • Stir and purge with argon.
    • Apply microwave irradiation at 150 W power for 10 minutes.
    • Evaporate the reaction mixture.
    • Neutralize with triethylamine (TEA), dilute with dichloromethane (DCM), and adsorb on silica gel.
    • Purify by column chromatography using a gradient of DCM/acetone (100:0 to 75:25).
  • Yield: Approximately 80%
  • Product: Yellow powder of 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde
  • Advantages: Rapid reaction time, green chemistry approach, high yield, and mild conditions.

Alkali-Mediated Cyclization with Monochloroacetaldehyde

  • Reactants: 2-amino-5-bromopyridine and 40% aqueous monochloroacetaldehyde
  • Solvent: Ethanol, methanol, or water
  • Base: Sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine
  • Conditions: Stirring at 25–55 °C for 2–24 hours
  • Procedure:
    • Mix 2-amino-5-bromopyridine (e.g., 51.9 g, 300 mmol) with 40% monochloroacetaldehyde aqueous solution (e.g., 70.7 g, 360 mmol) and base (e.g., sodium bicarbonate 30.2 g, 360 mmol) in ethanol (e.g., 66.9 g).
    • Stir the mixture at 55 °C for 5–12 hours depending on the base used.
    • After completion, remove solvent by rotary evaporation.
    • Extract with ethyl acetate and wash with water.
    • Dry organic phase over anhydrous sodium sulfate.
    • Concentrate and recrystallize from ethyl acetate/normal hexane (1:1 v/v).
  • Yields: 67.8% to 72.0%
  • Product: Off-white to light brown crystals of 6-bromoimidazo[1,2-a]pyridine
  • Advantages: Mild reaction conditions, easy operation, stable product quality, and high purity.
Parameter Microwave-Assisted Method Alkali-Mediated Cyclization Method
Starting Materials 6-bromo-2-aminopyridine, 2-bromomalonaldehyde 2-amino-5-bromopyridine, 40% monochloroacetaldehyde
Solvent Ethanol/water (1:1) Ethanol, methanol, or water
Base Triethylamine (neutralization step) Sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine
Temperature 110 °C (microwave) 25–55 °C (stirring)
Reaction Time 10–20 minutes 2–24 hours
Atmosphere Inert (argon) Ambient
Purification Column chromatography (DCM/acetone gradient) Extraction, drying, recrystallization
Yield ~80% 67.8%–72.0%
Product Appearance Yellow powder Off-white to light brown crystals
Advantages Fast, green chemistry, high yield Mild conditions, easy handling, high purity
  • The microwave-assisted method leverages rapid heating and efficient energy transfer to accelerate the condensation and cyclization steps, reducing reaction time significantly while maintaining high yields and purity.
  • The alkali-mediated method involves nucleophilic attack of the amino group on the aldehyde carbonyl, followed by intramolecular cyclization to form the imidazo ring. The choice of base and solvent influences reaction time and yield, with sodium bicarbonate and ethanol providing optimal results.
  • Both methods confirm the importance of halogen substituents on the pyridine ring to direct regioselective cyclization and facilitate subsequent functionalization.
  • The microwave method is particularly suited for rapid library synthesis in medicinal chemistry, while the alkali-mediated method offers scalability and operational simplicity for industrial applications.

The preparation of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is efficiently achieved via two principal methods: microwave-assisted condensation with 2-bromomalonaldehyde and alkali-mediated cyclization with monochloroacetaldehyde. Both methods provide high yields and purity under relatively mild conditions. The microwave-assisted approach offers speed and green chemistry benefits, whereas the alkali-mediated method is advantageous for larger-scale synthesis due to its simplicity and gentle reaction conditions. Selection of method depends on the specific requirements of scale, time, and available equipment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

The biological and chemical properties of imidazo[1,2-a]pyridines are highly sensitive to substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural and Electronic Comparison
Compound Name Substituents Molecular Formula Key Features
Target Compound 6-Br, 2-CH₃, 3-CHO C₉H₇BrN₂O Bromine (electron-withdrawing), methyl (electron-donating), aldehyde (reactive)
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (KOXGEM) 6-Br, 2-(4-Br-C₆H₄) C₁₃H₈Br₂N₂ Dual bromine substituents enhance lipophilicity and π-π stacking interactions
2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (DABTEI) 6-NO₂, 2-(4-OCH₃-C₆H₄), 3-CHO C₁₅H₁₁N₃O₃ Nitro group (strong electron-withdrawing) enhances electrophilicity
6-Bromo-3-methylimidazo[1,2-a]pyridine 6-Br, 3-CH₃ C₈H₇BrN₂ Lacks aldehyde group; reduced reactivity but improved metabolic stability
6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde 6-Br, 2-(3-OCH₃-C₆H₄), 3-CHO C₁₅H₁₁BrN₂O₂ Methoxy group enhances solubility and hydrogen bonding
Table 2: Urease Inhibitory Activity (IC₅₀ Values)
Compound Substituents IC₅₀ (μM) Key Interactions (Molecular Docking)
4i 2-CF₃, 3-NO₂ (oxazole ring) 5.68 ± 1.66 π-π stacking with Phe335, hydrogen bonds with Glu331 and Leu253
4g 2-OH, 5-NO₂ (oxazole ring) 9.41 ± 1.19 π-π T-shaped interactions with Ala334, hydrogen bonds with Glu331
4o 2-CF₃ (oxazole ring) 7.11 ± 1.24 Hydrophobic interactions with Leu253, π-sigma with Phe335
Thiourea (Std.) 21.37 ± 1.76
Target Compound 6-Br, 2-CH₃, 3-CHO Not reported Predicted: Aldehyde may form Schiff bases with lysine residues in urease.

Key Findings :

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance inhibitory activity by strengthening protein-ligand interactions .
  • The target compound’s aldehyde group is untested but could mimic thiourea’s hydrogen-bonding capacity .

Biological Activity

6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a synthetic compound recognized for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 6-position of the imidazo[1,2-a]pyridine core, which significantly influences its reactivity and biological interactions. The presence of the formyl group (–CHO) enhances its electrophilic character, allowing it to participate in nucleophilic addition reactions with biological macromolecules.

The primary target of this compound is bacterial cells, notably Staphylococcus aureus . The compound exerts its antimicrobial effects through:

  • Substitution Reactions : It interacts with target molecules by substituting hydrogen atoms at specific carbon positions within the bacterial cells.
  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and can lead to the formation of reactive intermediates that affect cellular functions .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study found that it effectively inhibits the growth of Staphylococcus aureus , with a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against various strains .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Its structure allows it to modulate cell signaling pathways and gene expression related to cell proliferation and apoptosis. In vitro studies have shown that it can influence mitochondrial function and energy metabolism in cancer cells, leading to decreased viability and increased apoptosis rates .

Study on Antimicrobial Efficacy

A recent study conducted high-throughput screening (HTS) on imidazo[1,2-a]pyridine analogues, including this compound. The results demonstrated a promising antimicrobial profile against multidrug-resistant strains of Mycobacterium tuberculosis , highlighting its potential as a therapeutic agent in treating resistant infections .

Anticancer Research

In another study focusing on cancer cell lines, this compound was tested against various human cancer cell lines. The compound showed significant cytotoxicity with IC50 values less than those of standard chemotherapeutics like doxorubicin. This suggests its potential as a lead compound for further development in cancer therapy .

Data Summary

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.03 - 5.0 μM
AnticancerVarious cancer cell lines< IC50 of doxorubicin

Q & A

What are the most efficient synthetic routes for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde, and how can reaction conditions be optimized?

Basic
The compound is typically synthesized via cyclization reactions involving brominated pyridine precursors. For example, microwave-assisted one-pot synthesis (Patil et al., 2014) significantly reduces reaction time (from hours to minutes) and improves yields (up to 85%) compared to conventional heating . Phase transfer catalysis (solid-liquid) using dimethylformamide (DMF) and p-toluenesulfonic acid has also been employed for analogous imidazoheterocycles, achieving high regioselectivity . Optimization involves adjusting solvent polarity, catalyst loading, and temperature gradients.

How can structural discrepancies in spectroscopic data (e.g., NMR, IR) be resolved for this compound?

Advanced
Discrepancies often arise from tautomerism or crystallographic packing effects. X-ray crystallography is the gold standard for unambiguous structural confirmation. For instance, the crystal structure of a related compound (CCDC 1437519) revealed hydrogen bonding patterns that explain unexpected NMR shifts . Cross-validate NMR data with computational methods (DFT-based chemical shift predictions) to distinguish between isomeric forms .

What safety precautions are critical when handling this compound?

Basic
The bromine substituent and aldehyde group pose reactivity risks. Use inert atmosphere storage (2–8°C) to prevent degradation . Personal protective equipment (gloves, goggles) is mandatory due to potential skin/eye irritation (H315, H319 hazard codes) . Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.

How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Advanced
The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids can introduce diverse substituents at the 6-position. A study on similar bromo-imidazopyridines achieved >90% coupling efficiency using Pd(PPh₃)₄ and K₂CO₃ in toluene/water . Monitor reaction progress via LC-MS to prevent over-substitution.

How can derivatives of this compound be designed for biological activity screening?

Advanced
Modify the aldehyde group via condensation reactions to generate Schiff bases or hydrazones, which are pharmacophores in antimicrobial and anticancer agents . For instance, substituting the aldehyde with thiosemicarbazide enhanced antiproliferative activity in related imidazopyridines . Use structure-activity relationship (SAR) models to prioritize substituents based on electronic and steric effects.

How should contradictory data on synthetic yields or spectral purity be addressed?

Advanced
Contradictions often stem from impurities in starting materials or solvent residues. Employ high-resolution mass spectrometry (HRMS) and elemental analysis to verify purity. For yield discrepancies, replicate reactions under strictly controlled conditions (e.g., moisture-free, inert gas). A 2020 study resolved similar issues by standardizing purification protocols (e.g., column chromatography with optimized eluent ratios) .

What are the stability profiles of this compound under varying pH and temperature conditions?

Advanced
The aldehyde group is prone to oxidation, especially in aqueous media. Stability studies show degradation rates increase at pH > 7.0 or temperatures above 40°C. Store lyophilized samples at -20°C for long-term stability . For in vitro assays, prepare fresh solutions in anhydrous DMSO and avoid prolonged exposure to light.

How do alternative synthetic routes (e.g., cyclization vs. cross-coupling) compare in scalability and cost?

Advanced
Microwave-assisted synthesis offers scalability (gram-scale) with reduced energy costs but requires specialized equipment. Traditional cyclization methods are cost-effective for milligram-scale research but suffer from lower yields (50–60%) . A 2015 comparative analysis recommended hybrid approaches, such as using microwave conditions for key steps and conventional methods for purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.